Methylenetanshinquinone
Overview
Description
Methylenetanshinquinone is a natural product primarily found in the plant Salvia miltiorrhiza, commonly known as Danshen. It is a dark red crystalline solid that is almost insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound exhibits various biological activities, including anti-inflammatory, antioxidant, antitumor, and antibacterial properties .
Mechanism of Action
- By reducing macrophage content, MTQ also decreases the uptake of oxidized low-density lipoprotein (ox-LDL), further contributing to its cardiovascular effects .
- MTQ’s antioxidant activity helps protect against oxidative stress, a key factor in cardiovascular diseases .
- Downstream effects include reduced inflammation, improved endothelial function, and inhibition of AS progression .
- It is sparingly soluble in water at room temperature but dissolves in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .
- MTQ’s action leads to:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Methylenetanshinquinone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects . This compound also interacts with proteins involved in inflammatory responses, reducing the production of pro-inflammatory cytokines . Additionally, it has been found to inhibit the growth of certain cancer cells by interfering with cell cycle regulatory proteins .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by regulating oxidative stress and reducing mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . This compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, to exert its effects . For example, this compound inhibits the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis . It also modulates gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its therapeutic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and reduction reactions, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . This compound also influences the mevalonate and 2-C-methyl-D-erythritol 4-phosphate pathways, which are crucial for the biosynthesis of terpenoids .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is crucial for its activity, as it allows the compound to interact with its target biomolecules effectively .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its function. It is primarily localized in the mitochondria and endoplasmic reticulum, where it exerts its antioxidant and anti-inflammatory effects . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to these specific compartments . This subcellular localization is crucial for this compound’s activity, as it allows the compound to interact with its target biomolecules effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylenetanshinquinone can be synthesized through chemical reactions involving suitable reagents and conditions. The synthesis typically involves the use of tanshinone-type diterpenoids as starting materials. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through extraction from Salvia miltiorrhiza. The extraction methods include solvent extraction, supercritical fluid extraction, and high-speed computer acquisition. These methods ensure the efficient isolation of this compound from the plant material .
Chemical Reactions Analysis
Types of Reactions: Methylenetanshinquinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which exhibit different biological activities and chemical properties .
Scientific Research Applications
Methylenetanshinquinone has a wide range of scientific research applications, including:
Chemistry: It is used as a research object for studying new anti-cancer and anti-cardiovascular disease drugs.
Biology: this compound is studied for its anti-inflammatory, antioxidant, and antibacterial properties.
Medicine: It is explored for its potential use in developing new therapeutic agents for treating various diseases, including cancer and cardiovascular diseases.
Industry: this compound is used in health products and cosmetics due to its beneficial biological activities .
Comparison with Similar Compounds
Methylenetanshinquinone is unique compared to other similar compounds due to its specific biological activities and chemical properties. Some similar compounds include:
- Tanshinone I
- Tanshinone IIA
- Cryptotanshinone
- Dihydrotanshinone I
- Miltiradiene
These compounds share similar structures but differ in their individual atoms, functional groups, and substructures. This compound stands out due to its potent anti-inflammatory, antioxidant, and antitumor activities .
Properties
IUPAC Name |
1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h6-8H,1,3-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFFAXSMLUUJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987017 | |
Record name | 1-Methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67656-29-5 | |
Record name | Methylenetanshinquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067656295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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